molecular formula C12H24N2O2 B1334842 3-(N-Boc-aminoethyl)-piperidine CAS No. 215305-98-9

3-(N-Boc-aminoethyl)-piperidine

Cat. No. B1334842
M. Wt: 228.33 g/mol
InChI Key: XQIKKZRRQGXGHF-UHFFFAOYSA-N
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Description

Synthesis and Characterization of Piperidine Derivatives

Synthesis Analysis

The synthesis of various piperidine derivatives, including those with the 3-(N-Boc-aminoethyl) moiety, has been explored through different synthetic routes. For instance, the conversion of piperidine carboxylic acids to β-keto esters followed by treatment with N,N-dimethylformamide dimethyl acetal has been used to create novel heterocyclic amino acids . Additionally, the cyclization of amino aldehyde benzylimines derived from amino acid methyl esters in the presence of Lewis acids has led to the formation of 3-amino-2,4-dialkyl-substituted piperidines . The synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] involved nucleophilic substitution, cyano-reduction, and cyclization reactions . Furthermore, asymmetric carbon-carbon bond formations via lithiated N-Boc allylic and benzylic amines have been used to synthesize substituted piperidines .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(N-Boc-amino)piperidine has been characterized using spectroscopic techniques and density functional theory (DFT). The study provided optimized geometrical parameters, vibrational assignments, and insights into the conformational preferences of the molecule . The relative configurations of other piperidine derivatives have been established by NMR and X-ray crystal structure analyses .

Chemical Reactions Analysis

The reactivity of piperidine derivatives in various chemical reactions has been investigated. For example, the deprotonation of N-Boc-piperidine by a sec-alkyllithium and (-)-sparteine complex was studied, revealing moderate selectivity for the removal of the pro-S hydrogen . The preparation of orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines via nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives have been elucidated through various computational and experimental methods. The HOMO-LUMO bandgap energy, electron excitation analysis, molecular electrostatic potential, and Fukui function descriptors have been used to identify reactive sites of the compounds . The self-assembly behavior of dendritic melamines comprising piperidine motifs was observed, with nano-aggregates forming due to shell-to-shell pre-associations .

Scientific Research Applications

  • Palladium-Catalyzed Arylation : A study by Millet and Baudoin (2015) explores the palladium-catalyzed migrative Negishi coupling to access 3-aryl-N-Boc-piperidines. This process shows good to excellent selectivity and yields between 43% and 76%. The use of a new flexible phenylpyrrole-based phosphine ligand was crucial for efficiency and β-selectivity (Millet & Baudoin, 2015).

  • Synthesis of Heterocyclic Amino Acids : Matulevičiūtė et al. (2021) developed methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids. These compounds are synthesized in their N-Boc protected ester form for use as achiral and chiral building blocks (Matulevičiūtė et al., 2021).

  • Cyclic Borinate Derivatives : A study by Höpfl et al. (1998) synthesized 2-aminoethyl- and 3-aminopropyl borinate derivatives with a coordinative N→B bond from piperidine and piperazine alcohols. These compounds are analogous to N-spiro compounds and have been characterized by spectroscopic methods and X-ray crystallography (Höpfl et al., 1998).

  • Asymmetric Deprotonation Investigation : Bailey et al. (2002) conducted an experimental and computational investigation of the enantioselective deprotonation of N-Boc-piperidine. They found that the deprotonation proceeds with moderate selectivity, offering insights into the chemistry of N-Boc-piperidines (Bailey et al., 2002).

  • Synthesis of Triazolyl-Substituted 3-Aminopiperidines : Schramm et al. (2010) reported the preparation of orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines as new scaffolds for combinatorial chemistry (Schramm et al., 2010).

  • 1-Boc-Piperidine-4-Carboxaldehyde in Binge-Eating and Anxiety : Guzmán-Rodríguez et al. (2021) studied 1-Boc-piperidine-4-carboxaldehyde for its effects on binge-eating behavior and anxiety in rats. This study contributes to the understanding of the therapeutic potential of piperidine derivatives (Guzmán-Rodríguez et al., 2021).

  • Spectroscopic and Molecular Docking Studies : Janani et al. (2020) characterized 1-Benzyl-4-(N-Boc-amino)piperidine using various spectroscopic techniques and molecular docking to study its anticancer activity against VEGFR-2 Kinase inhibitor receptors (Janani et al., 2020).

properties

IUPAC Name

tert-butyl N-(2-piperidin-3-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIKKZRRQGXGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402387
Record name tert-Butyl [2-(piperidin-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-Boc-aminoethyl)-piperidine

CAS RN

215305-98-9
Record name tert-Butyl [2-(piperidin-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-(piperidin-3-yl)ethyl]carbamate
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